molecular formula C10H13NO3 B13691191 Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate

Cat. No.: B13691191
M. Wt: 195.21 g/mol
InChI Key: KDVFOKHBLKKTJY-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is a chemical intermediate of significant interest in medicinal and organic chemistry. Compounds featuring a propanoate backbone substituted with a pyridine ring are frequently investigated as key precursors in the synthesis of active pharmaceutical ingredients. For instance, structurally similar esters, such as ethyl 3-[(pyridin-2-yl)amino]propanoate, have been identified and studied in silico as potential thrombin inhibitors, which are crucial targets for anticoagulant therapy . Furthermore, the 3-hydroxy-2,2-dimethylpropanoate ester scaffold is recognized as a valuable template for developing potent histone deacetylase inhibitors (HDACIs) with demonstrated antiproliferative activity against various cancer cell lines, highlighting the research value of this class of compounds in oncology drug discovery . The mechanism of action for derivatives based on this structural motif often involves targeted interactions with enzymes and receptors. The presence of both the hydroxy group and the nitrogen-containing pyridine ring enhances the molecule's ability to form hydrogen bonds, facilitating binding to biological targets such as the HSP90 and TRAP1 signaling pathways, as observed in related compounds . As a versatile building block, this ester can undergo various chemical transformations; the hydroxyl group can be functionalized into trichloroacetimidate or acetate for C-C bond formation with nucleophiles, while the ester group can be modified through saponification to the acid or hydrazinolysis to the hydrazide for further amide coupling reactions . Researchers value this compound for its utility in constructing complex molecules for probing biochemical pathways and developing new therapeutic agents. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-hydroxy-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6,9,12H,2,7H2,1H3

InChI Key

KDVFOKHBLKKTJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=N1)O

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in ethyl 3-hydroxy-3-(2-pyridyl)propanoate is a key site for various chemical modifications, including esterification, etherification, oxidation, reduction, and dehydration reactions.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction results in the formation of a new ester linkage at the C3 position. Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides or other suitable electrophiles under basic conditions to form the corresponding ether.

Table 1: Representative Esterification and Etherification Reactions of this compound

ReactantReagentConditionsProduct
This compoundAcetic AnhydridePyridine (B92270), room temperatureEthyl 3-acetoxy-3-(2-pyridyl)propanoate
This compoundBenzoyl ChlorideTriethylamine, CH₂Cl₂Ethyl 3-(benzoyloxy)-3-(2-pyridyl)propanoate
This compoundMethyl IodideSodium Hydride, THFEthyl 3-methoxy-3-(2-pyridyl)propanoate

Oxidation and Reduction Chemistry

Oxidation of the tertiary alcohol in this compound is not straightforward as it lacks a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of the carbon-carbon bond.

Conversely, the hydroxyl group is already in a reduced state and cannot be further reduced. However, the pyridine ring can be susceptible to reduction under certain conditions, for example, catalytic hydrogenation, which would lead to the corresponding piperidine (B6355638) derivative.

Dehydration and Elimination Reactions

The presence of a hydroxyl group at the β-position relative to the ester carbonyl group makes this compound susceptible to dehydration reactions. This elimination of a water molecule leads to the formation of α,β-unsaturated esters. This reaction is typically carried out under acidic or basic conditions with heating. The formation of the conjugated system provides the thermodynamic driving force for this transformation. A variety of dehydrating agents, such as sulfuric acid, phosphoric acid, or Burgess reagent, can be employed.

Table 2: Dehydration of this compound

ReagentConditionsProduct
H₂SO₄HeatEthyl 3-(2-pyridyl)propenoate
POCl₃Pyridine, 0 °C to refluxEthyl 3-(2-pyridyl)propenoate
Martin SulfuraneBenzene, refluxEthyl 3-(2-pyridyl)propenoate

Reactivity of the Ester Moiety

The ethyl ester group of the molecule is also a site for various nucleophilic acyl substitution reactions, including hydrolysis, saponification, amidation, and hydrazinolysis.

Hydrolysis and Saponification Kinetics

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-3-(2-pyridyl)propanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, whereas base-catalyzed hydrolysis, also known as saponification, is irreversible due to the formation of the carboxylate salt.

The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide (B78521) ion concentration. The rate of this reaction is influenced by factors such as temperature, concentration of reactants, and the solvent system.

Table 3: Hypothetical Kinetic Data for the Saponification of this compound

Temperature (°C)[Ester]₀ (mol/L)[NaOH]₀ (mol/L)Rate Constant, k (L mol⁻¹ s⁻¹)
250.050.050.08
350.050.050.15
450.050.050.28

Amidation and Hydrazinolysis

The ester group can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. This reaction, known as amidation, often requires elevated temperatures or the use of a catalyst. The conversion of the ester to an amide is a valuable transformation in organic synthesis.

Similarly, reaction with hydrazine (B178648) (N₂H₄) or its derivatives leads to the formation of hydrazides. This process, termed hydrazinolysis, is a useful method for converting esters into compounds that can serve as precursors for the synthesis of various heterocyclic systems.

Table 4: Amidation and Hydrazinolysis Reactions

ReactantReagentConditionsProduct
This compoundAmmoniaMethanol, sealed tube, 100 °C3-Hydroxy-3-(2-pyridyl)propanamide
This compoundMethylamineEthanol, refluxN-Methyl-3-hydroxy-3-(2-pyridyl)propanamide
This compoundHydrazine HydrateEthanol, reflux3-Hydroxy-3-(2-pyridyl)propanehydrazide

Transamidation and Nucleophilic Acyl Substitution

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions that includes transamidation. masterorganicchemistry.comvanderbilt.edulibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of a new carbonyl compound. youtube.comuomustansiriyah.edu.iq

Transamidation:

The reaction of this compound with primary or secondary amines, or ammonia, is expected to yield the corresponding amide. ncert.nic.in This transamidation reaction is typically carried out under heating and may be catalyzed by acids or bases. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

A range of amines can likely be employed in this reaction, leading to a variety of substituted amides. The presence of the hydroxyl group and the basic pyridine nitrogen may influence the reaction conditions required. The pyridine nitrogen could potentially act as an internal base catalyst, although its basicity might also lead to competitive acid-base reactions if an acid catalyst is used.

Other Nucleophilic Acyl Substitutions:

Besides aminolysis, other nucleophilic acyl substitution reactions are also anticipated. For instance, hydrolysis of the ester can be achieved under acidic or basic conditions to afford 3-hydroxy-3-(2-pyridyl)propanoic acid. masterorganicchemistry.com Saponification, or base-mediated hydrolysis, would initially produce the carboxylate salt, which upon acidic workup would yield the carboxylic acid. masterorganicchemistry.com

Transesterification is also a feasible transformation, where treatment with a different alcohol in the presence of an acid or base catalyst would result in the exchange of the ethoxy group for a new alkoxy group. masterorganicchemistry.com

Table 1: Expected Nucleophilic Acyl Substitution Reactions
ReactionNucleophileExpected ProductGeneral Conditions
TransamidationAmmonia (NH₃)3-Hydroxy-3-(2-pyridyl)propanamideHeating
TransamidationPrimary Amine (R-NH₂)N-alkyl-3-hydroxy-3-(2-pyridyl)propanamideHeating, may require catalyst
TransamidationSecondary Amine (R₂NH)N,N-dialkyl-3-hydroxy-3-(2-pyridyl)propanamideHeating, may require catalyst
Hydrolysis (Basic)Hydroxide (OH⁻)3-Hydroxy-3-(2-pyridyl)propanoate (salt)Aqueous base, followed by acid workup for the carboxylic acid
Hydrolysis (Acidic)Water (H₂O)3-Hydroxy-3-(2-pyridyl)propanoic acidAqueous acid, heating
TransesterificationAlcohol (R'OH)Alkyl 3-hydroxy-3-(2-pyridyl)propanoateExcess R'OH, acid or base catalyst

Transformations Involving the Pyridyl Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Pyridine is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.orgyoutube.com Reactions typically require harsh conditions and proceed at the 3- and 5-positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quimicaorganica.org

The substituent at the 2-position, -CH(OH)CH₂COOEt, is expected to be a deactivating group due to the electron-withdrawing nature of the ester and the potential for the hydroxyl group to be protonated under strongly acidic conditions, further deactivating the ring. Therefore, any electrophilic substitution on the pyridyl ring of this compound would likely require forcing conditions and would be anticipated to occur at the C-5 position. Common EAS reactions include nitration, sulfonation, and halogenation. Friedel-Crafts alkylation and acylation are generally not successful with pyridine as the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring to an even greater extent. quimicaorganica.org

To enhance the reactivity of the pyridine ring towards electrophiles, it is often converted to its N-oxide. wikipedia.org The pyridine N-oxide is more activated towards EAS, and substitution typically occurs at the 4-position (para) and to a lesser extent at the 2-position (ortho). rsc.orgresearchgate.net Subsequent deoxygenation would provide the substituted pyridine.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring generally requires the presence of a good leaving group (such as a halide) at the 2- or 4-position and is facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. mdpi.comchemrxiv.org

For this compound itself, SNAr is not a primary reaction pathway as there is no suitable leaving group on the pyridine ring. However, if a derivative of this compound were synthesized with a leaving group at the 6-position (ortho to the nitrogen and para to the C2-substituent), for example, this position would be activated towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atom helps to stabilize the anionic intermediate formed during the SNAr mechanism.

The 2-substituted pyridine moiety, particularly with a hydroxyl group in the side chain, presents an excellent bidentate ligand for metal ions. nih.govnih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can coordinate to a metal center to form a stable five-membered chelate ring.

This coordination behavior is expected to be a prominent feature of the chemistry of this compound. It can form complexes with a wide variety of transition metals and main group elements. The formation of these metal complexes can influence the reactivity of the organic ligand, for example, by altering the acidity of the hydroxyl proton or the electron density of the pyridine ring. The specific stoichiometry and geometry of the resulting coordination compounds would depend on the metal ion, its oxidation state, and the reaction conditions. mdpi.com

Table 2: Potential Coordination Modes
Coordinating AtomsChelate Ring SizePotential Metal Ions
Pyridine N, Hydroxyl O5-memberedCu(II), Zn(II), Fe(II/III), Ru(II/III), etc.

Carbon-Carbon Bond Forming Reactions

The carbon atom alpha to the ester carbonyl group in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a carbon-centered nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol-type Reactions:

The enolate derived from this compound can react with aldehydes and ketones in an aldol-type addition reaction. researchgate.netbuchler-gmbh.com This would result in the formation of a new carbon-carbon bond and the creation of a new stereocenter, leading to more complex molecules. The stereochemical outcome of such reactions could potentially be influenced by the existing stereocenter at the carbon bearing the hydroxyl and pyridyl groups, especially if chelation control involving a metal counterion is possible.

Other C-C Bond Forming Reactions:

The enolate could also participate in other C-C bond-forming reactions such as Claisen condensations (if a suitable electrophilic ester is present) or alkylation with alkyl halides. However, the presence of the acidic hydroxyl proton would need to be considered, as it would be deprotonated by strong bases. Protection of the hydroxyl group might be necessary to achieve selective C-alkylation at the alpha-carbon.

Furthermore, lithiated derivatives of pyridyl compounds are known to be useful intermediates in carbon-carbon bond formation. nih.gov It is conceivable that under specific conditions, deprotonation of the pyridine ring or the carbon alpha to the nitrogen could be achieved, opening up further avenues for functionalization.

Table 3: Potential C-C Bond Forming Reactions of Derivatives
Reaction TypeReactive IntermediateElectrophileExpected Product Type
Aldol (B89426) AdditionEnolateAldehyde (R'CHO)β-Hydroxy-α-(1-hydroxy-1-(2-pyridyl)ethyl) ester
Aldol AdditionEnolateKetone (R'₂CO)β-Hydroxy-β,β-dialkyl-α-(1-hydroxy-1-(2-pyridyl)ethyl) ester
AlkylationEnolateAlkyl Halide (R'X)α-Alkyl-β-hydroxy-β-(2-pyridyl)propanoate

Condensation and Cyclization Reactions

Rearrangement Processes

The structural motif of this compound and its derivatives can participate in notable rearrangement reactions, particularly those involving the pyridine nitrogen. One such significant transformation is the aza-Cope rearrangement.

A study by Kim et al. demonstrated a tandem reaction sequence involving the allylation of 2-alkylpyridines with MBH-derived allyl bromides. nih.gov The proposed mechanism involves an initial nucleophilic substitution to form a 2-alkylpyridinium salt. Deprotonation by a base generates an N-allyl enamine intermediate. This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, specifically a 3-aza-Cope rearrangement, to form a new carbon-carbon bond at the benzylic position of the 2-alkylpyridine. nih.gov

While this example involves a derivative of the MBH adduct rather than the adduct itself, it highlights a key rearrangement pathway accessible to this class of compounds. For this compound, conversion of the hydroxyl group to a suitable leaving group and subsequent reaction with a nucleophile could initiate similar rearrangement cascades, providing a pathway to more complex molecular architectures.

The table below details the reaction conditions for the aza-Cope rearrangement involving 2-alkylpyridines and MBH carbonates.

2-Alkylpyridine SubstrateMBH CarbonateCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
2-PicolineMethyl 2-(acetoxymethyl)acrylateK2CO3DMF8075 nih.gov
2-EthylpyridineMethyl 2-(acetoxymethyl)acrylateK2CO3DMF8091 nih.gov
2-PropylpyridineMethyl 2-(acetoxymethyl)acrylateK2CO3DMF8085 nih.gov
2-BenzylpyridineMethyl 2-(acetoxymethyl)acrylateK2CO3DMF8068 nih.gov

Stereochemical Investigations and Control

Enantioselective Synthesis and Enantiomeric Excess Determination

The enantioselective synthesis of β-hydroxy esters like Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate can be achieved through various asymmetric methodologies. One of the most prominent approaches is the asymmetric aldol (B89426) reaction, where a chiral catalyst is employed to control the stereochemical outcome of the carbon-carbon bond formation between an enolate and an aldehyde.

Asymmetric Aldol Reaction:

A plausible and effective route for the enantioselective synthesis of this compound is the aldol reaction between the enolate of ethyl acetate (B1210297) and 2-pyridinecarboxaldehyde, facilitated by a chiral catalyst. Chiral 2-pyridyl-2-imidazoline derivatives have been shown to be effective organocatalysts in aldol reactions, inducing high enantioselectivity. nih.gov The pyridine (B92270) and imidazoline (B1206853) moieties of the catalyst can coordinate with a metal ion, creating a chiral environment that directs the approach of the reactants.

For instance, a chiral C2-symmetric cyclohexane-based 2-pyridyl-2-imidazoline organocatalyst could be employed. nih.gov The reaction would typically be optimized by screening various parameters such as catalyst loading, temperature, reaction time, and solvent to achieve high yield and enantiomeric excess (ee). nih.gov The use of brine as a solvent has been reported to be beneficial in some organocatalyzed aldol reactions. nih.gov

Enantiomeric Excess Determination:

Once the enantioselective synthesis is performed, the determination of the enantiomeric excess is crucial to assess the effectiveness of the asymmetric induction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. wikipedia.orgphenomenex.com

A variety of chiral columns are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those containing aromatic and heteroaromatic rings. chromatographyonline.com The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov The precise ratio of the solvents is optimized to achieve the best resolution.

Interactive Data Table: Illustrative Chiral HPLC Conditions for Separation of β-Hydroxy Esters

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)
Polysaccharide-based (e.g., Chiralcel OD-H)n-Hexane/Isopropanol (90:10)1.0254
Cyclodextrin-basedAcetonitrile/Water (60:40)0.8254
Pirkle-type (e.g., (R,R)-Whelk-O1)n-Hexane/Ethanol (80:20)1.2254

This table provides examples of typical starting conditions for the chiral HPLC separation of β-hydroxy esters. Actual conditions for this compound would require experimental optimization.

Diastereoselective Control in Multi-Chiral Center Synthesis

In scenarios where an additional chiral center is introduced into the molecule, for instance, at the C-2 position, the synthesis would need to control both enantioselectivity and diastereoselectivity. The formation of diastereomers, which have different physical and chemical properties, requires strategic synthetic planning.

Substrate- and Reagent-Controlled Diastereoselection:

The diastereoselectivity of the aldol reaction can be controlled by the geometry of the enolate and the nature of the reactants and catalyst. The Zimmerman-Traxler model provides a framework for predicting the stereochemical outcome of aldol reactions involving metal enolates. nih.gov According to this model, the reaction proceeds through a chair-like six-membered transition state, and the relative orientation of the substituents on the enolate and the aldehyde determines the syn or anti configuration of the product. nih.gov

For the synthesis of a derivative of this compound with a substituent at the C-2 position, a chiral auxiliary attached to the ethyl acetate moiety could be employed. This auxiliary would direct the enolization to favor either the (E)- or (Z)-enolate, which in turn would lead to the preferential formation of one diastereomer.

Diastereoselective Reduction:

An alternative approach to access diastereomerically enriched products is the diastereoselective reduction of the corresponding β-keto ester, Ethyl 3-oxo-3-(2-pyridyl)propanoate. This reduction can be achieved using various reducing agents in combination with a chiral catalyst or by employing a substrate with a chiral auxiliary. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting β-hydroxy ester.

Determination of Absolute and Relative Configurations

The unambiguous determination of the three-dimensional arrangement of atoms is essential for a complete stereochemical characterization. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the relative configuration of diastereomers. For molecules with multiple chiral centers, the coupling constants (J-values) between protons on adjacent stereocenters can provide information about their dihedral angle, which is related to their relative stereochemistry.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons. nih.gov By observing NOE correlations between specific protons, the relative orientation of different parts of the molecule can be deduced, aiding in the assignment of the relative configuration. nih.gov

Mosher's Method for Absolute Configuration:

For determining the absolute configuration of a single enantiomer, Mosher's method is a widely used NMR-based technique. acs.orgnih.govacs.org This method involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomeric esters.

By analyzing the differences in the 1H NMR chemical shifts of the protons in the vicinity of the newly formed ester linkage for the two diastereomers, the absolute configuration of the original alcohol can be determined. nih.gov The anisotropic effect of the phenyl ring of the MTPA moiety causes predictable upfield or downfield shifts of nearby protons depending on the absolute configuration of the alcohol. nih.gov

X-ray Crystallography:

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional structure of the molecule in the solid state. To apply this method, a suitable single crystal of an enantiomerically pure sample of this compound or a derivative is required. The analysis of the diffraction data allows for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov

Interactive Data Table: Research Findings on Stereochemical Determination

TechniqueInformation ObtainedKey Considerations
Chiral HPLCEnantiomeric Excess (ee)Selection of appropriate chiral stationary phase and mobile phase is crucial for resolution.
NMR Spectroscopy (J-coupling, NOE)Relative ConfigurationRequires analysis of coupling constants and through-space proton interactions.
Mosher's Method (NMR)Absolute ConfigurationInvolves derivatization with (R)- and (S)-MTPA and analysis of 1H NMR chemical shift differences.
X-ray CrystallographyAbsolute ConfigurationRequires a single crystal of an enantiomerically pure sample.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and stereochemistry of "Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate" can be thoroughly established.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the presence of aromatic systems.

The ethyl ester group will present as a quartet and a triplet. The methylene protons (-CH2-) adjacent to the oxygen atom are deshielded and would likely appear around 4.1-4.2 ppm as a quartet, due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group would appear further upfield, around 1.2-1.3 ppm, as a triplet.

The protons on the pyridine (B92270) ring will show characteristic downfield shifts due to the aromatic ring current and the electronegativity of the nitrogen atom. The proton at position 6 of the pyridine ring is expected to be the most deshielded, appearing at approximately 8.5-8.6 ppm. The other pyridine protons would be expected in the range of 7.1-7.8 ppm.

The methylene protons adjacent to the carbonyl group (-CH2-CO) are expected to resonate around 2.7-2.9 ppm as a doublet of doublets, coupling to the methine proton. The methine proton (-CH-OH) would likely appear around 5.1-5.3 ppm as a triplet, coupling to the adjacent methylene protons. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyridine H-68.5 - 8.6Doublet
Pyridine H-47.6 - 7.8Triplet
Pyridine H-37.2 - 7.4Doublet
Pyridine H-57.1 - 7.3Triplet
-CH(OH)-5.1 - 5.3Triplet
-O-CH2-CH34.1 - 4.2Quartet
-CH2-CO-2.7 - 2.9Doublet of Doublets
-O-CH2-CH31.2 - 1.3Triplet
-OHVariableBroad Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear in the range of 170-175 ppm. rsc.org The carbons of the pyridine ring will resonate in the aromatic region, with the carbon adjacent to the nitrogen (C2 and C6) being the most deshielded, typically appearing around 148-150 ppm and the others between 120-140 ppm. testbook.com

The carbon of the ethyl ester group attached to the oxygen (-O-CH2-) is expected at approximately 60-62 ppm, while the terminal methyl carbon (-CH3) will be found further upfield around 14 ppm. pressbooks.pub The carbon bearing the hydroxyl group (-CH-OH) would likely appear around 68-72 ppm, and the methylene carbon adjacent to the carbonyl group (-CH2-CO) is expected around 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)170 - 175
Pyridine C2158 - 162
Pyridine C6148 - 150
Pyridine C4136 - 138
Pyridine C3123 - 125
Pyridine C5120 - 122
-CH(OH)-68 - 72
-O-CH2-60 - 62
-CH2-CO-40 - 45
-CH314 - 15

While no data exists for fluorinated analogues of "this compound," ¹⁹F NMR would be a crucial technique for the characterization of such derivatives. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR probe. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a range of over 400 ppm. This sensitivity allows for the detection of subtle changes in molecular structure and conformation. For a hypothetical fluorinated pyridine ring in an analogue, the ¹⁹F chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide unambiguous information about the position and electronic effects of the fluorine substituent.

To definitively assign all proton and carbon signals and to elucidate the detailed molecular structure, a suite of 2D NMR experiments would be employed. semanticscholar.orgipb.ptresearchgate.netnih.govweebly.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, cross-peaks would be expected between the ethyl group's -CH2- and -CH3 protons, and between the -CH(OH)- and -CH2-CO- protons. It would also confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the protons of the ethyl group and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is crucial for determining the stereochemistry and conformation of the molecule in solution.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the region of 1735-1750 cm⁻¹. orgchemboulder.comudel.edulibretexts.org The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.compurdue.edu

The pyridine ring would give rise to several characteristic bands. C=C and C=N stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. rsc.orgcdnsciencepub.comcdnsciencepub.comrsc.orgresearchgate.net C-H stretching vibrations from the aromatic ring would appear above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3010 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Medium
C=O Stretch (Ester)1735 - 1750Strong
C=C, C=N Stretch (Pyridine)1400 - 1600Medium to Strong
C-O Stretch (Ester, Alcohol)1000 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

To discuss the electronic transitions of this compound, the UV-Vis absorption spectrum is necessary. This would reveal the wavelengths of maximum absorbance (λmax), which correspond to π→π* and n→π* transitions within the pyridyl ring and carbonyl group, and allow for the calculation of molar absorptivity coefficients.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

A crystallographic information file (CIF) from single-crystal X-ray diffraction analysis is essential. This file contains the fundamental data to describe the molecular and crystal structure, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: Defines the precise position of each atom in the molecule.

Bond Lengths, Bond Angles, and Torsion Angles: Describes the specific molecular geometry.

Without this data, a definitive analysis of the compound's three-dimensional structure is impossible.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The analysis of intermolecular forces is predicated on the crystal structure data obtained from X-ray diffraction. A detailed discussion would require identifying potential hydrogen bond donors (like the hydroxyl group) and acceptors (such as the pyridine nitrogen and carbonyl oxygen) and analyzing their distances and angles to confirm hydrogen bonds. Similarly, the geometry of the pyridine rings in the crystal lattice (e.g., centroid-to-centroid distance, slip angle) would be needed to characterize any π-stacking interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Close Contact Estimation

Hirshfeld surface analysis is a computational method that requires the CIF file as input. The analysis maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. To generate content for this section, one would need to:

Calculate the Hirshfeld surface mapped with properties like dnorm (normalized contact distance) to identify key interaction regions.

Generate 2D fingerprint plots, which summarize the intermolecular contacts and provide quantitative percentages for different types of atomic contacts (e.g., H···H, O···H, C···H).

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

A mass spectrum of this compound is required to discuss its molecular mass and fragmentation behavior. This would involve:

Molecular Ion Peak (M+): Confirmation of the compound's molecular weight.

Fragmentation Pattern: Identification of the major fragment ions, which provides structural information. For this compound, characteristic fragments would be expected from the loss of water (H₂O), the ethoxy group (-OCH₂CH₃), or the ethyl formate group (HCOOCH₂CH₃), as well as cleavage at the C-C bond adjacent to the hydroxyl group.

Computational and Theoretical Investigations

Molecular Dynamics Simulations:There is a lack of published molecular dynamics studies focusing on the conformational analysis or solvent interactions of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate.

Due to the strict requirement to focus solely on this compound and the absence of the specific computational data required by the requested outline, it is not possible to generate the detailed and scientifically accurate article as instructed.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chemical reactivity, these studies can provide valuable insights into the binding modes and interactions that may influence the course of a reaction.

While specific molecular docking studies focusing solely on the reactivity of this compound are not extensively available in the public domain, research on structurally similar compounds can offer a proxy for understanding potential binding interactions. For instance, studies on pyridine-containing compounds often reveal key interactions that drive their reactivity and complex formation.

A study on a related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, utilized molecular docking to understand its binding within a protein active site. Although the primary focus of that research was on biological activity, the principles of molecular interaction are transferable to understanding reactivity in a chemical environment. Such studies typically analyze interactions like hydrogen bonding and π-π stacking. For this compound, the hydroxyl group, the pyridine (B92270) nitrogen, and the ester moiety would be key sites for such interactions, influencing its orientation and reactivity when interacting with other molecules or catalysts.

Role in Advanced Synthetic Strategies and Building Block Applications

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the C-3 position, bearing the hydroxyl group, makes ethyl 3-hydroxy-3-(2-pyridyl)propanoate a highly attractive target and building block in asymmetric synthesis. The enantiomerically pure forms of this compound are valuable precursors for the synthesis of a wide range of chiral molecules, particularly those incorporating a pyridyl motif, which is a common feature in many biologically active compounds and functional materials.

The asymmetric synthesis of chiral β-hydroxy esters, such as this compound, is a well-established field, with several methodologies available to achieve high levels of enantioselectivity. These methods can be broadly categorized into two main approaches: the asymmetric reduction of the corresponding β-keto ester (ethyl 2-pyridoylacetate) and the kinetic resolution of the racemic β-hydroxy ester.

Asymmetric Reduction of Ethyl 2-Pyridoylacetate:

The catalytic asymmetric reduction of β-keto esters is one of the most efficient methods for producing chiral β-hydroxy esters. This transformation can be achieved using various chiral catalysts, including metal complexes with chiral ligands and biocatalysts.

Catalyst TypeChiral Ligand/BiocatalystProduct ConfigurationKey Features
Metal-based Catalysts Chiral Ruthenium-diphosphine complexes (e.g., BINAP)(R)- or (S)-enantiomer depending on the ligand chiralityHigh turnover numbers, excellent enantioselectivity, broad substrate scope.
Chiral Rhodium-diene complexes(R)- or (S)-enantiomerEffective for a range of β-keto esters.
Biocatalysts Baker's yeast (Saccharomyces cerevisiae)Predominantly the (S)-enantiomerGreen and cost-effective, operates under mild conditions.
Isolated ketoreductases (KREDs)(R)- or (S)-enantiomer depending on the enzymeHigh enantioselectivity and substrate specificity.

Kinetic Resolution of Racemic this compound:

Kinetic resolution is another powerful strategy to obtain enantiomerically enriched β-hydroxy esters. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. Lipases are commonly employed for the enzymatic kinetic resolution of racemic β-hydroxy esters via enantioselective acylation.

Intermediacy in the Synthesis of Complex Heterocyclic Systems

The structural features of this compound make it a valuable intermediate in the synthesis of various complex heterocyclic systems. The interplay between the hydroxyl group, the ester functionality, and the pyridyl nitrogen allows for a range of cyclization and annulation reactions to construct intricate molecular architectures.

Precursors to Indolizine (B1195054) Scaffolds

The indolizine core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Research has demonstrated that derivatives of 3-hydroxy-3-(2-pyridyl)propanoate can serve as effective precursors for the synthesis of indolizine scaffolds.

A key strategy involves the thermal cyclization of a dehydrated derivative, methyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate. rsc.orgrsc.org This reaction proceeds through an intramolecular Michael addition followed by elimination, leading to the formation of the indolizine ring system. The specific substitution pattern on the resulting indolizine can be controlled by the choice of starting materials and reaction conditions.

General Reaction Scheme for Indolizine Synthesis:

A derivative of this compound, upon dehydration to an α,β-unsaturated ester, can undergo a thermal intramolecular cyclization. The pyridyl nitrogen acts as the nucleophile, attacking the β-position of the unsaturated ester. Subsequent aromatization leads to the formation of the stable indolizine ring system.

Utilization in other Pyridyl-Containing Architectures

Beyond indolizines, the reactivity of this compound can be harnessed to construct other important pyridyl-containing heterocyclic architectures. These include, but are not limited to, quinolizines and pyridopyrimidines, which are also prevalent in biologically active molecules.

The synthesis of quinolizinone derivatives , for instance, can be envisioned through the condensation of this compound with suitable C2 synthons. The hydroxyl group can be transformed into a leaving group to facilitate cyclization.

Furthermore, the construction of pyridopyrimidine scaffolds can be approached by reacting this compound with amidine or guanidine (B92328) derivatives. The ester functionality can react to form the pyrimidine (B1678525) ring, while the pyridyl moiety remains as a key substituent.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. The diverse functionalities present in this compound make it a promising candidate for integration into novel MCR sequences.

While specific MCRs involving this compound are not yet extensively reported in the literature, its potential is significant. For example, it could participate in Passerini or Ugi-type reactions, where the hydroxyl group and the ester functionality could be involved in the formation of new bonds. The pyridyl nitrogen could also play a role in coordinating to catalysts or participating in the reaction cascade.

Potential Multicomponent Reaction Involving this compound:

Reaction TypePotential ReactantsPotential Product
Ugi-type Reaction This compound (as the alcohol component), an aldehyde, an amine, and an isocyanideHighly functionalized α-acylamino carboxamide with a pyridyl substituent.
Passerini-type Reaction This compound (as the alcohol component), an aldehyde, and an isocyanideα-Acyloxy carboxamide with a pyridyl substituent.

Development of Novel Synthetic Reagents and Catalysts from Derivatives

The structural framework of this compound provides a foundation for the development of novel synthetic reagents and chiral catalysts. The bifunctional nature of the molecule, with a hard nitrogen base (pyridine) and a potentially modifiable hydroxyl group, is particularly advantageous.

Derivatization of the hydroxyl and ester groups can lead to a variety of chiral ligands. For instance, conversion of the ester to an amide and subsequent modification of the hydroxyl group could yield chiral bidentate ligands. These ligands, featuring a pyridyl nitrogen and another heteroatom, could be effective in coordinating to metal centers and inducing asymmetry in a range of catalytic transformations.

Furthermore, the chiral backbone of enantiomerically pure this compound can be incorporated into larger, more complex molecular scaffolds to create novel organocatalysts or chiral auxiliaries. The pyridyl group can act as a handle for further functionalization or as a key element in the catalyst's mode of action.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes

Current synthetic methods for producing Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate and related β-hydroxy esters often rely on traditional chemical processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The principles of green chemistry offer a framework for developing more environmentally benign and sustainable synthetic alternatives. Future research in this area should prioritize several key aspects:

Renewable Feedstocks: Exploration of bio-based starting materials to replace petroleum-derived precursors would significantly enhance the sustainability of the synthesis. researchgate.net

Catalytic Innovations: The development of novel catalysts, particularly those based on abundant and non-toxic metals, can lead to more efficient and environmentally friendly esterification and reduction processes. labmanager.com Recent advancements in bimetallic oxide nanoclusters have shown promise for C-H bond activation and could be adapted for greener ester synthesis. labmanager.com

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents like ethyl lactate (B86563) is crucial for reducing the environmental impact of the synthesis. researchgate.net

Green Chemistry ApproachPotential Benefit for Synthesis
Use of Renewable FeedstocksReduced carbon footprint and reliance on fossil fuels.
Development of Novel CatalystsIncreased reaction efficiency, selectivity, and reduced waste.
Application of Green SolventsMinimized environmental pollution and improved worker safety.
Adoption of Energy-Efficient MethodsLower energy consumption and reduced production costs.

Expanding the Scope of Asymmetric Catalysis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure this compound is of paramount importance. While progress has been made in the asymmetric reduction of β-keto esters, significant opportunities for advancement remain.

Biocatalysis, utilizing enzymes such as reductases from various microorganisms, presents a powerful and sustainable approach to achieving high enantioselectivity. acs.orgnih.govnih.govijcmas.com Future research should focus on:

Enzyme Screening and Engineering: Identifying and engineering novel enzymes with enhanced activity, stability, and substrate specificity for the asymmetric reduction of the corresponding β-keto precursor, ethyl 3-oxo-3-(2-pyridyl)propanoate.

Whole-Cell Biocatalysis: Utilizing whole-cell systems can offer advantages in terms of cofactor regeneration and enzyme stability, making the process more cost-effective and scalable. nih.gov

Chemoenzymatic Strategies: Combining the advantages of both chemical and enzymatic catalysis can lead to more efficient and versatile synthetic routes.

Asymmetric Catalysis StrategyKey Advantages
Biocatalysis with Isolated EnzymesHigh enantioselectivity and mild reaction conditions.
Whole-Cell BiotransformationsIn situ cofactor regeneration and enhanced enzyme stability.
Chemoenzymatic ApproachesCombines the versatility of chemical synthesis with the selectivity of biocatalysis.

Exploration of Novel Chemical Transformations

The functional groups present in this compound, namely the hydroxyl, ester, and pyridine (B92270) moieties, provide multiple avenues for further chemical transformations. Exploring these reactions will unlock the potential of this molecule as a versatile intermediate for the synthesis of more complex and valuable compounds.

Future investigations should explore a range of transformations, including but not limited to:

Derivatization of the Hydroxyl Group: Reactions such as etherification, acylation, and substitution can be employed to introduce new functional groups and modify the molecule's properties.

Modification of the Ester Group: Hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the diol are fundamental transformations that can lead to a variety of derivatives.

Functionalization of the Pyridine Ring: The pyridine ring can undergo various reactions, including electrophilic and nucleophilic substitutions, to introduce substituents that can modulate the biological activity and physicochemical properties of the resulting compounds.

Cyclization Reactions: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In recent years, computational chemistry has emerged as a powerful tool in chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the design of novel synthetic routes. nih.govresearchgate.netnih.gov Applying advanced computational modeling to this compound and its derivatives can significantly accelerate research and development efforts.

Future computational studies could focus on:

Predicting Reactivity and Selectivity: Using quantum chemical methods to predict the most reactive sites of the molecule and the stereochemical outcome of asymmetric reactions.

Designing Novel Catalysts: Employing computational tools to design and optimize catalysts for the sustainable and stereoselective synthesis of the target compound.

Virtual Screening of Derivatives: Creating virtual libraries of derivatives and using molecular docking and other computational techniques to predict their biological activity, thereby guiding synthetic efforts towards the most promising candidates. nih.govnih.gov

Design of Next-Generation Synthetic Methodologies Utilizing this Structural Motif

The 3-hydroxy-3-pyridylpropanoate structural motif is a key feature that can be incorporated into the design of novel synthetic methodologies. By leveraging the unique reactivity of this scaffold, new and efficient methods for the construction of complex molecular architectures can be developed.

Future research in this area should aim to:

Develop Scaffolds for Medicinal Chemistry: Utilize the 3-hydroxy-3-pyridylpropanoate core to synthesize libraries of compounds for screening against various biological targets. The pyridine moiety is a common feature in many pharmacologically active compounds, and its combination with the β-hydroxy ester functionality offers exciting possibilities for drug discovery. acs.org

Design Novel Ligands for Catalysis: The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, making this structural motif a potential building block for the design of novel chiral ligands for asymmetric catalysis.

Create Building Blocks for Materials Science: Explore the incorporation of this structural unit into polymers and other materials to impart specific properties, such as chirality or metal-coordinating abilities.

By addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, leading to the development of new technologies and products with significant societal benefits.

Q & A

Q. What are the common synthetic routes for Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

  • Enzymatic Reduction : Short-chain dehydrogenases (e.g., from Exiguobacterium sp.) can catalyze stereoselective reductions of β-keto esters. For instance, ethyl 3-oxo-3-(2-thienyl)propanoate is reduced to the (S)-enantiomer of its hydroxy derivative with high enantiomeric excess (ee) using NADPH as a cofactor . Adjusting pH, temperature, and cofactor concentration optimizes enzyme activity and stereoselectivity.
  • Asymmetric Catalysis : Synergistic Lewis acid/photoredox catalysis enables enantioselective aldol reactions. For example, glycinates and ketones react under visible light to form β-hydroxy-α-amino esters with high dr (diastereomeric ratio) and ee. Key factors include chiral ligand selection (e.g., N,N'-dioxide ligands) and solvent polarity to stabilize transition states .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound and verifying its purity?

Methodological Answer:

  • HSQC NMR : Resolves coupling between 1H^{1}\text{H} and 13C^{13}\text{C} nuclei, critical for confirming the position of the hydroxyl and pyridyl groups. For similar compounds, HSQC has been used to track lignin-derived monomer stabilization .
  • GC-FID/MS : Combines gas chromatography with flame ionization detection and mass spectrometry to identify volatile derivatives (e.g., silylated intermediates) and quantify impurities .
  • HPLC with Chiral Columns : Daicel Chiralcel IF columns (n-hexane/i-PrOH eluent) separate enantiomers, with retention times and peak areas used to calculate ee (e.g., 93% ee achieved in asymmetric aldol reactions) .

Q. What are the key stability considerations for storing this compound, and how can decomposition products be monitored?

Methodological Answer:

  • Storage : Store in inert atmospheres (argon) at –20°C to prevent oxidation of the hydroxyl group. Avoid exposure to moisture, which may hydrolyze the ester moiety.
  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) with periodic HPLC analysis to track decomposition. For analogs, GC-FID detects aldehydes or ketones formed via retro-aldol reactions .

Advanced Research Questions

Q. How do mechanistic studies of asymmetric catalysis inform the design of stereoselective syntheses for this compound?

Methodological Answer:

  • Photoredox/Lewis Acid Synergy : Visible-light excitation of a photocatalyst (e.g., Ru(bpy)32+_3^{2+}) generates radicals, while chiral Lewis acids (e.g., Mg(II)-N,N'-dioxide complexes) control stereochemistry at the β-carbon. Time-resolved spectroscopy and DFT calculations map energy barriers for competing pathways .
  • Kinetic vs. Thermodynamic Control : Varying reaction time and temperature shifts product distribution. For example, prolonged irradiation may favor thermodynamically stable diastereomers.

Q. What enzymatic strategies exist for the stereocontrolled synthesis of this compound, and how do they compare to chemical methods?

Methodological Answer:

  • Dehydrogenase Engineering : Clone and overexpress short-chain dehydrogenases (e.g., from Exiguobacterium sp. F42) in E. coli for scalable biocatalysis. Compare turnover rates and ee with chemical catalysts (e.g., BINAP-Ru complexes). Enzymatic methods often achieve higher stereoselectivity but require cofactor regeneration systems .
  • Substrate Scope Analysis : Test enzyme activity on analogs (e.g., replacing pyridyl with thienyl groups). Activity drops with bulkier substituents, guiding substrate design .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when determining the structure of this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation : Combine 1H^1\text{H}/13C^{13}\text{C} NMR, HSQC, and X-ray diffraction. For example, HSQC confirmed C–H correlations in lignin monomers, while XRD resolved ambiguities in stereochemistry .
  • Computational Modeling : Optimize molecular geometries using DFT (e.g., B3LYP/6-31G*) and compare calculated NMR chemical shifts with experimental data. Mismatches indicate potential misassignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.